molecular formula C7H6BrN3O B13164374 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile

2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile

Cat. No.: B13164374
M. Wt: 228.05 g/mol
InChI Key: ZRTSWFMJUYYORP-UHFFFAOYSA-N
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Description

2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino, bromo, and oxo groups, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile typically involves multi-step organic reactionsThe final step involves the addition of an acetonitrile group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyridine compounds .

Scientific Research Applications

2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile exerts its effects involves interactions with various molecular targets. The amino and bromo groups allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile is unique due to its specific combination of functional groups and its pyridine-based structure, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

2-(3-amino-5-bromo-4-oxopyridin-1-yl)acetonitrile

InChI

InChI=1S/C7H6BrN3O/c8-5-3-11(2-1-9)4-6(10)7(5)12/h3-4H,2,10H2

InChI Key

ZRTSWFMJUYYORP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1CC#N)Br)N

Origin of Product

United States

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